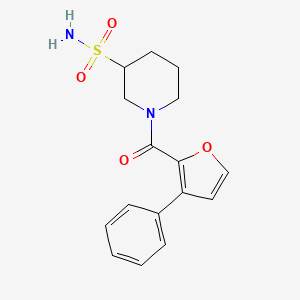
1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide is a complex organic compound that features a piperidine ring, a phenylfuran moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the formation of the piperidine ring through cyclization reactions, followed by the introduction of the phenylfuran and sulfonamide groups. Key steps may include:
Cyclization: Formation of the piperidine ring from appropriate precursors.
Furan Formation: Introduction of the furan ring, often through cyclization of a suitable precursor.
Sulfonamide Introduction: Reaction of the intermediate with sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The phenylfuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Applications De Recherche Scientifique
1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Piperidine Derivatives: Compounds like 1-Benzylpyrrolidine-3-amine and other piperidine-based molecules share structural similarities.
Phenylfuran Compounds: Molecules containing the phenylfuran moiety, such as certain flavonoids and heterocyclic compounds.
Uniqueness: 1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide is unique due to the combination of its piperidine ring, phenylfuran moiety, and sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
1-(3-phenylfuran-2-carbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c17-23(20,21)13-7-4-9-18(11-13)16(19)15-14(8-10-22-15)12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPXRQFVFDDWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CO2)C3=CC=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylurea](/img/structure/B7411827.png)
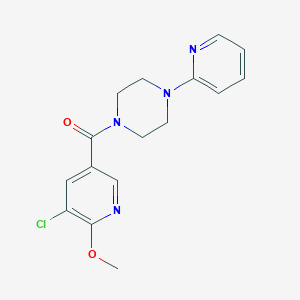
![3-cyclopropyl-N-[(3-methoxy-4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7411836.png)
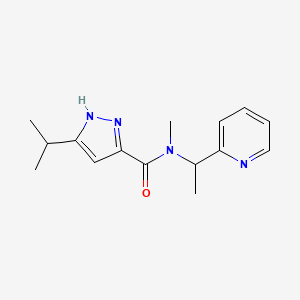
![N-[1-(2-methylphenyl)propan-2-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7411845.png)
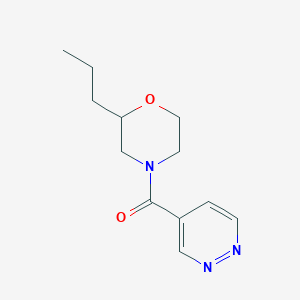
![N-[4-(3-cyclopropylmorpholine-4-carbonyl)phenyl]methanesulfonamide](/img/structure/B7411869.png)
![1-[2-(1-Benzothiophen-3-yl)acetyl]piperidine-3-sulfonamide](/img/structure/B7411876.png)
![5-chloro-6-methoxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B7411880.png)
![1,1-Dioxo-4-[[(5-phenylfuran-2-yl)methylamino]methyl]thian-4-ol](/img/structure/B7411888.png)

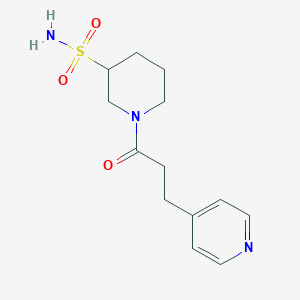
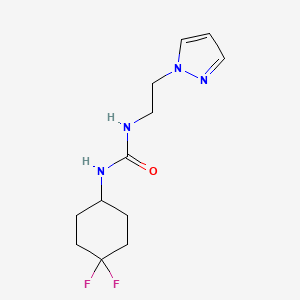
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-5,8-difluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7411925.png)
